2-Oxazoleacetic acid
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Overview
Description
2-Oxazoleacetic acid is a heterocyclic organic compound featuring an oxazole ring fused with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazoleacetic acid typically involves the cyclization of N-(2-hydroxyethyl)amides. One common method is the dehydrative cyclization promoted by triflic acid, which tolerates various functional groups and generates water as the only byproduct . Another approach involves the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source, leading to the formation of 2-oxazolines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using catalytic dehydration and minimizing waste, are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Oxazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-oxazoleacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its role in biological systems .
Comparison with Similar Compounds
Isoxazole: Similar in structure but with different biological activities and applications.
Oxazole: Shares the oxazole ring but differs in its functional groups and reactivity.
Thiazole: Contains sulfur instead of oxygen, leading to distinct chemical properties and uses.
Uniqueness: 2-Oxazoleacetic acid is unique due to its specific combination of the oxazole ring and acetic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H5NO3 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-(1,3-oxazol-2-yl)acetic acid |
InChI |
InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) |
InChI Key |
XUVVPUSARWFTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)CC(=O)O |
Origin of Product |
United States |
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